1H-Pyrrole-3-methanol, 1-methyl-

Description

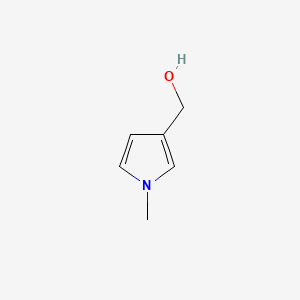

1H-Pyrrole-3-methanol, 1-methyl- is a pyrrole derivative featuring a methyl group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 3-position of the aromatic pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their electron-rich heterocyclic structure, which enables diverse reactivity and functionalization.

Properties

IUPAC Name |

(1-methylpyrrol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-3-2-6(4-7)5-8/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWOWMPYDQEGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218514 | |

| Record name | 1H-Pyrrole-3-methanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68384-83-8 | |

| Record name | 1-Methyl-1H-pyrrole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68384-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrole-3-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068384838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-methanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrrol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLE-3-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7CW7A9N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-methanol, 1-methyl- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the third position. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of 1H-Pyrrole-3-methanol, 1-methyl- may involve the catalytic hydrogenation of 1-methyl-3-formylpyrrole. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-methanol, 1-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to 1-methyl-3-methylpyrrole using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: 1-Methyl-3-formylpyrrole.

Reduction: 1-Methyl-3-methylpyrrole.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-3-methanol, 1-methyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanol, 1-methyl- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrole Derivatives

Key Observations:

- Substituent Polarity: The hydroxymethyl group in 1H-Pyrrole-3-methanol, 1-methyl- increases polarity compared to non-polar 1-methylpyrrole, enhancing water solubility. However, the methyl group at position 1 may reduce solubility relative to unsubstituted pyrrole-3-methanol.

- Reactivity : The 3-nitro substituent in 1-methyl-3-nitro-1H-pyrrole introduces electrophilic character, making it reactive in substitution reactions, whereas the hydroxymethyl group in the target compound favors nucleophilic or hydrogen-bonding interactions .

- Thermal Stability : The 1,4-diphenyl derivative exhibits a higher predicted boiling point (457.7°C) due to increased molecular weight and π-π stacking interactions, contrasting with simpler pyrroles like NMP (boiling point ~202°C) .

Biological Activity

Introduction

1H-Pyrrole-3-methanol, 1-methyl- (CAS No. 68384-83-8) is a heterocyclic compound known for its diverse biological activities. This article delves into various studies exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1H-Pyrrole-3-methanol, 1-methyl- features a pyrrole ring with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. This structural configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO |

| Molecular Weight | 113.14 g/mol |

| CAS Number | 68384-83-8 |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives, including 1H-Pyrrole-3-methanol, 1-methyl-, and evaluated their in vitro antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Results

| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |

|---|---|---|

| 1H-Pyrrole-3-methanol, 1-methyl- | 15 | 12 |

| Other derivatives | Varies (10-20) | Varies (8-15) |

The results indicate that this compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been widely studied. In particular, compounds containing the pyrrole moiety have shown effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Pyrrole-3-methanol, 1-methyl- | HepG2 | 12.5 |

| MCF-7 | 15.0 | |

| Doxorubicin | HepG2 | 0.5 |

| MCF-7 | 0.8 |

The IC50 values indicate that while the compound shows promise, it is less potent than established chemotherapeutics like doxorubicin .

The biological activity of 1H-Pyrrole-3-methanol, 1-methyl- is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts microbial cell wall synthesis and inhibits enzyme activity essential for microbial growth.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to cell cycle regulation .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with moderate bioavailability. Its metabolic pathways involve phase I and II reactions leading to various metabolites that may also possess biological activity.

Q & A

Basic: What are the standard synthetic protocols for preparing 1H-Pyrrole-3-methanol, 1-methyl-?

Methodological Answer:

A common synthetic route involves reacting 2,4-dimethylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via hydroxymethylation at the 3-position of the pyrrole ring, followed by methylation at the nitrogen atom using reagents like methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature . Alternative methods may employ reductive amination or boronic acid cross-coupling for functionalization .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and methyl/hydroxymethyl group positions.

- IR Spectroscopy : Identification of hydroxyl (-OH) and aromatic C-H stretches.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for research-grade material) .

Basic: What safety protocols should be followed during handling?

Methodological Answer:

- Avoid prolonged exposure to vapors; use fume hoods.

- Wear nitrile gloves and protective eyewear due to potential irritancy (as inferred from structurally related compounds).

- Store under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxymethyl group .

Advanced: How can reaction yields be optimized during hydroxymethylation?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) to enhance formaldehyde reactivity.

- Temperature Control : Gradual warming (0°C → rt) minimizes side reactions like over-methylation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve regioselectivity compared to THF .

Advanced: How to resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer:

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts.

- Dynamic Exchange : Use variable-temperature NMR to detect tautomerism or rotational barriers.

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., pyrrole N-atom) for electrophilic attack.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial applications?

Methodological Answer:

- Derivatization : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 3-methanol and 1-methyl positions.

- Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.

- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or intracellular target binding .

Advanced: What crystallographic strategies resolve polymorphism in 1H-Pyrrole-3-methanol derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Employ SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to detect conformational isomers.

- Powder XRD : Compare experimental patterns with Mercury-calculated simulations to identify polymorphic phases.

- Thermal Analysis : Use DSC/TGA to correlate crystal packing with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.